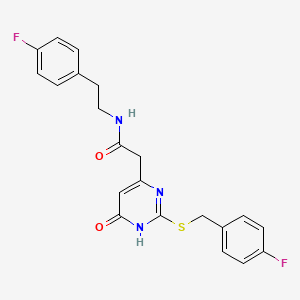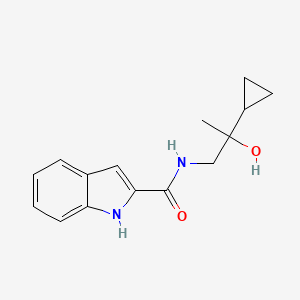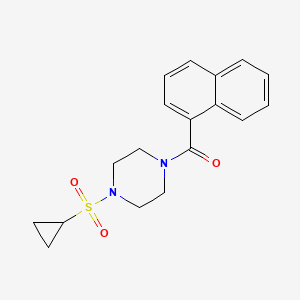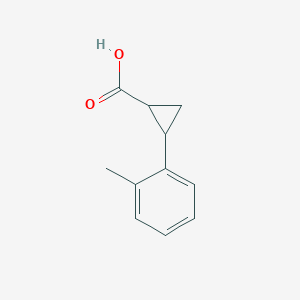![molecular formula C14H16N2O4S B2991724 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide CAS No. 1041600-42-3](/img/structure/B2991724.png)
4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide” is a chemical compound with the molecular formula C14H16N2O4S and a molecular weight of 308.35 . It has been studied as a potent and selective inhibitor of 12-lipoxygenase .
Synthesis Analysis
The synthesis of this compound involves the identification and medicinal chemistry optimization of a this compound-based scaffold . The top compounds, exemplified by 35 and 36, display nanomolar potency against 12-LOX, excellent selectivity over related lipoxygenases and cyclooxygenases, and possess favorable ADME properties .Molecular Structure Analysis
The molecular structure of this compound is based on a this compound scaffold . Further details about the molecular structure are not available from the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C14H16N2O4S and a molecular weight of 308.35 . Further details about the physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer Treatment :
- A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives, including those substituted with benzenesulfonamide groups, highlighted their potential in photodynamic therapy for cancer treatment. These compounds have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activity :
- Gupta and Halve (2015) synthesized novel azetidin-2-ones containing benzenesulfonamide and evaluated their antifungal activity. These compounds exhibited potent antifungal activity against Aspergillus niger and Aspergillus flavus, showing significant structure-activity relationships (Gupta & Halve, 2015).
Spectroscopic and Photophysicochemical Properties :
- A study by Öncül, Öztürk, and Pişkin (2022) explored the spectroscopic and photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. They found these compounds to be potential candidates as photosensitizers in photodynamic therapy due to their good solubility, monomeric species, and favorable fluorescence and photostability (Öncül, Öztürk, & Pişkin, 2022).
Cytotoxicity and Carbonic Anhydrase Inhibitors :
- Research by Gul et al. (2016) on a series of benzenesulfonamides showed that these compounds have interesting cytotoxic activities, which could be crucial for anti-tumor activity studies. Some of these sulfonamides strongly inhibited human cytosolic isoforms, suggesting potential applications in cancer therapy (Gul et al., 2016).
Spectral Analysis and Molecular Structure :
- A study by Yıldız et al. (2010) on Schiff base benzenesulfonamide highlighted its spectroscopic characterization and molecular structure analysis. This research provides insights into the chemical properties and potential applications of these compounds (Yıldız et al., 2010).
Structural and Spectroscopic Properties Analysis :
- Ceylan et al. (2015) conducted a theoretical and experimental investigation of a sulfonamide compound, focusing on its structural and spectroscopic properties, NBO, NLO, and NPA analysis. This comprehensive study aids in understanding the molecular properties of such compounds (Ceylan et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide is the enzyme known as Platelet-type 12-(S)-LOX (12-LOX) . This enzyme is part of the human lipoxygenases (LOXs) family, which are iron-containing enzymes involved in catalyzing the oxidation of polyunsaturated fatty acids .
Mode of Action
The compound interacts with 12-LOX by inhibiting its activity . This results in a decrease in the production of bioactive hydroxyeicosatetraenoic acid (HETE) metabolites .
Biochemical Pathways
The inhibition of 12-LOX affects the biochemical pathway that leads to the production of HETE metabolites . These eicosanoid signaling molecules are involved in a number of physiological responses such as platelet aggregation, inflammation, and cell proliferation .
Pharmacokinetics
The compound possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed in the body, distributed to the site of action, metabolized efficiently, and excreted without causing any harmful effects .
Result of Action
The inhibition of 12-LOX by the compound leads to a reduction in the production of HETE metabolites . This results in the inhibition of PAR-4 induced aggregation and calcium mobilization in human platelets, and a reduction in 12-HETE in mouse/human beta cells .
Safety and Hazards
Zukünftige Richtungen
The future directions of research on this compound could involve further optimization of the 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide scaffold to develop more potent and selective inhibitors of 12-lipoxygenase. This could have potential applications in treating diseases where 12-lipoxygenase plays a significant role .
Biochemische Analyse
Biochemical Properties
4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide has been identified as a potent and selective inhibitor of 12-lipoxygenase . This enzyme is involved in the oxidation of polyunsaturated fatty acids, leading to the production of bioactive hydroxyeicosatetraenoic acid (HETE) metabolites .
Cellular Effects
The compound has been shown to inhibit platelet aggregation and calcium mobilization in human platelets . It also reduces 12-HETE in β-cells , which could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound interacts with 12-lipoxygenase, inhibiting its activity and thereby reducing the production of HETE metabolites .
Metabolic Pathways
This compound is involved in the lipoxygenase pathway, specifically interacting with 12-lipoxygenase
Eigenschaften
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-20-13-4-2-3-10(14(13)17)9-16-11-5-7-12(8-6-11)21(15,18)19/h2-8,16-17H,9H2,1H3,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXIXCFUIHMVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2991653.png)

![2-[5-Amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2991655.png)
![3-[(4-Bromobenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B2991656.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2991658.png)
![1,3,8,8-Tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2991661.png)
![1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2991663.png)

